

Gusacitinib Hydrochloride: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Gusacitinib Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusacitinib Hydrochloride (formerly ASN002) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Janus kinases (JAK) and spleen tyrosine kinase (SYK). This dual mechanism of action allows it to modulate multiple cytokine signaling pathways implicated in various inflammatory and autoimmune disorders. Developed by Asana BioSciences, Gusacitinib has shown significant promise in clinical trials, particularly for the treatment of chronic hand eczema. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of **Gusacitinib Hydrochloride**, intended for professionals in the field of drug development and research.

Introduction

Inflammatory and autoimmune diseases are often driven by complex signaling cascades involving a multitude of cytokines. The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors.[1][2] Spleen tyrosine kinase (SYK) is another key player in immune signaling, particularly in the downstream pathways of immunoreceptors in various hematopoietic cells.[3] The simultaneous inhibition of both JAK and SYK pathways presents a compelling therapeutic strategy to broadly suppress the inflammatory response.

Gusacitinib was designed to be a dual inhibitor of these two pathways, offering a multi-faceted approach to treating complex inflammatory conditions.[3][4]

Discovery and Lead Optimization

The discovery of Gusacitinib originated from a drug discovery program at Asana BioSciences aimed at identifying novel kinase inhibitors for inflammatory diseases and oncology. While specific details regarding the initial lead compound and the full extent of the structure-activity relationship (SAR) studies are not extensively published in peer-reviewed literature, the core of the discovery effort is detailed in the patent literature, specifically in patent WO2013028818A1, where Gusacitinib is described as "example 189".

The development program likely focused on creating a molecule with potent inhibitory activity against both JAK and SYK kinases while maintaining a favorable pharmacokinetic and safety profile. The pyrimido[4,5-d]pyridazine scaffold was identified as a suitable core for developing kinase inhibitors. The subsequent lead optimization process would have involved systematic modifications of various substituents on this core to enhance potency, selectivity, and drug-like properties.

Chemical Synthesis of Gusacitinib Hydrochloride

The chemical synthesis of **Gusacitinib Hydrochloride** is a multi-step process. The detailed procedure for the synthesis of Gusacitinib (referred to as example 189) is outlined in patent WO2013028818A1. The following is a representative synthesis based on the information available:

Synthesis Workflow



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Caption: A high-level overview of the synthetic strategy for **Gusacitinib Hydrochloride**.

Key Synthetic Steps (A Representative Pathway):

The synthesis of the pyrimido[4,5-d]pyridazine core is a critical part of the overall process. This is followed by the sequential addition of the side chains. While the exact reagents and conditions are proprietary and detailed within the patent, a general outline is as follows:

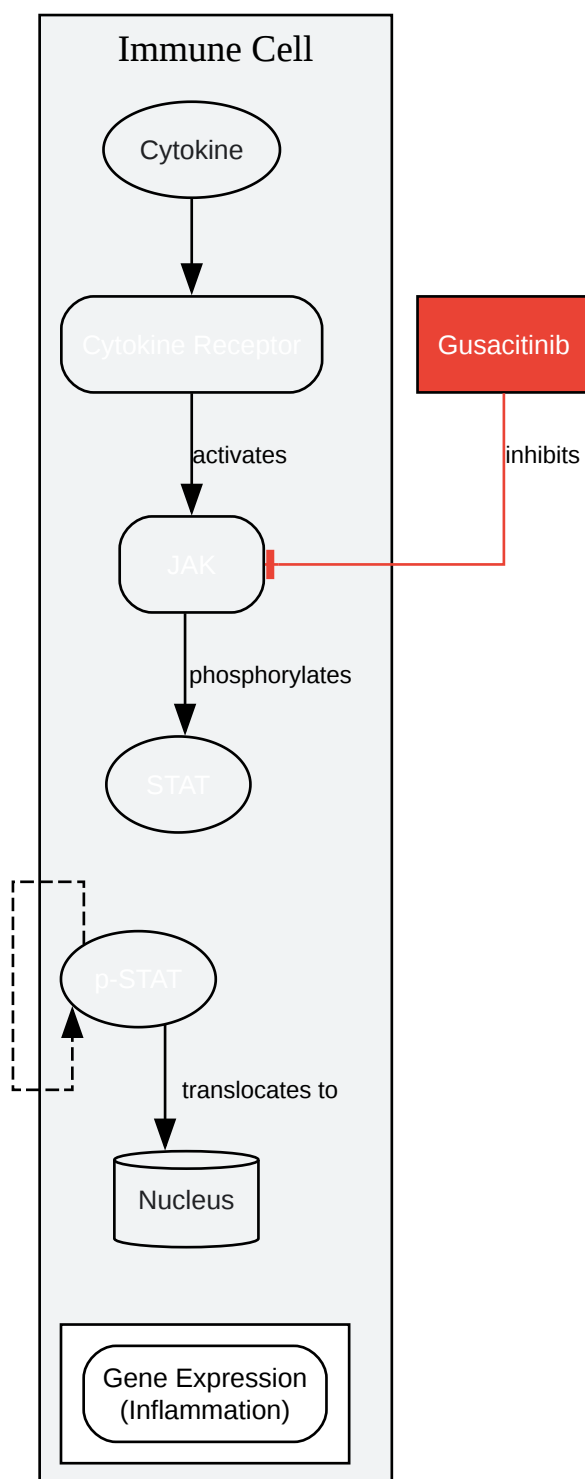
- **Formation of the Pyrimido[4,5-d]pyridazine Core:** This heterocyclic core is typically synthesized through a series of cyclization and condensation reactions involving appropriately substituted pyrimidine and hydrazine precursors.
- **Introduction of the Anilino Linkage:** The 4-(4-hydroxypiperidin-1-yl)aniline moiety is introduced via a nucleophilic aromatic substitution reaction with a halogenated pyrimido[4,5-d]pyridazine intermediate.
- **Coupling of the Piperidinylacetonitrile Side Chain:** The 2-(piperidin-4-yl)acetonitrile side chain is then coupled to the core structure, often through another nucleophilic substitution reaction.
- **Final Steps and Salt Formation:** The final steps may involve deprotection of any protecting groups used during the synthesis, followed by purification. **Gusacitinib Hydrochloride** is then formed by treating the free base with hydrochloric acid.

For the detailed, step-by-step synthesis protocol, including specific reagents, reaction conditions, and purification methods, please refer to "example 189" in patent WO2013028818A1.

Mechanism of Action

Gusacitinib is a potent inhibitor of all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and SYK.[5] This dual inhibition leads to the blockade of multiple downstream signaling pathways that are crucial for the inflammatory response.

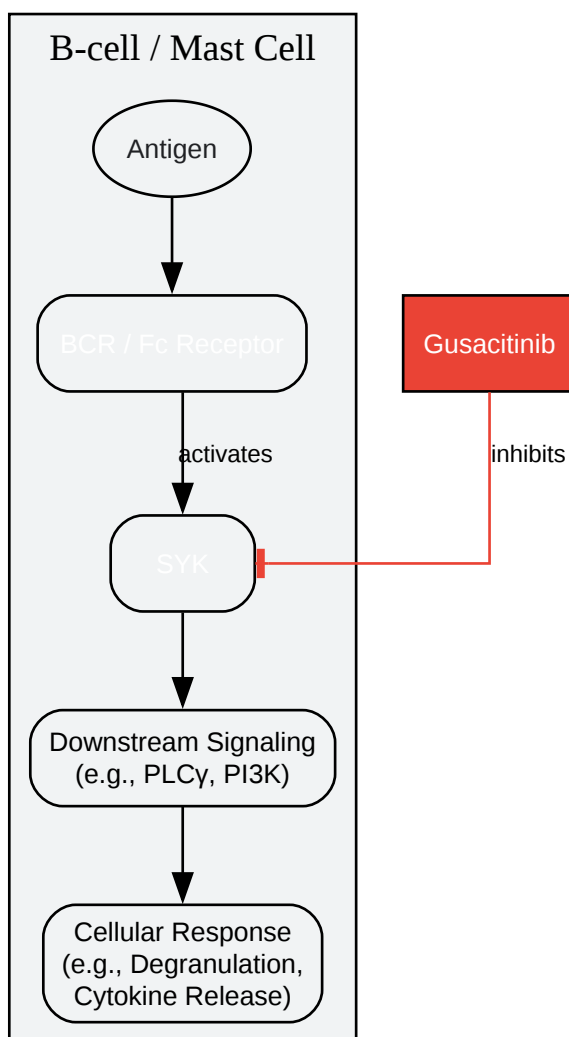
JAK-STAT Signaling Pathway and Gusacitinib Inhibition



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Caption: Gusacitinib inhibits JAK, blocking the phosphorylation of STAT and subsequent inflammatory gene expression.

SYK Signaling Pathway and Gusacitinib Inhibition



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Caption: Gusacitinib inhibits SYK, preventing downstream signaling and cellular activation in immune cells.

By inhibiting these pathways, Gusacitinib can modulate the activity of various immune cells and reduce the production of inflammatory mediators.

Quantitative Data

The following tables summarize the key quantitative data for **Gusacitinib Hydrochloride**.

Table 1: In Vitro Kinase Inhibitory Activity

Target	IC50 (nM)
SYK	5
JAK1	46
JAK2	4
JAK3	11
TYK2	8
Data sourced from MedChemExpress. [1] [6]	

Table 2: Phase 2b Clinical Trial Results in Chronic Hand Eczema (NCT03728504)

Endpoint	Gusacitinib 40 mg	Gusacitinib 80 mg	Placebo
Mean % decrease in mTLSS at Week 16	49.0%	69.5% (p<0.005 vs placebo)	33.5%
% of patients with IGA score of 0 or 1 at Week 16	-	31.3% (p<0.05 vs placebo)	6.3%
Mean % decrease in HECSI at Week 16	51.4% (p=0.05 vs placebo)	72.0% (p=0.005 vs placebo)	20.8%
mTLSS: modified Total Lesion-Symptom Score; IGA: Investigator's Global Assessment; HECSI: Hand Eczema Severity Index. Data from a Phase 2b study. [7] [8]			

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A general protocol for determining the in vitro kinase inhibitory activity of a compound like Gusacitinib is as follows:

Objective: To determine the IC₅₀ value of Gusacitinib against target kinases (JAKs and SYK).

Materials:

- Recombinant human JAK1, JAK2, JAK3, TYK2, and SYK enzymes.
- Kinase-specific peptide substrate.
- ATP (Adenosine triphosphate).
- **Gusacitinib Hydrochloride** stock solution (in DMSO).
- Kinase assay buffer.
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
- Microplates.

Procedure:

- Prepare serial dilutions of Gusacitinib in DMSO.
- In a microplate, add the kinase, the specific peptide substrate, and the diluted Gusacitinib.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period.
- Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

- Plot the kinase activity against the logarithm of the Gusacitinib concentration.
- Calculate the IC50 value, which is the concentration of Gusacitinib that inhibits 50% of the kinase activity.

Workflow for In Vitro Kinase Assay



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Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of Gusacitinib.

Phase 2b Clinical Trial in Chronic Hand Eczema (NCT03728504) - Abridged Protocol

Objective: To evaluate the efficacy, safety, and tolerability of Gusacitinib in subjects with moderate to severe chronic hand eczema.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.^[7]

Participants: Adults with a history of severe chronic hand eczema for at least 6 months, refractory to high-potency topical corticosteroids.

Intervention:

- Part A (16 weeks): Randomized to receive Gusacitinib 40 mg, Gusacitinib 80 mg, or placebo once daily.
- Part B (up to 32 weeks): Placebo subjects from Part A receive Gusacitinib 80 mg. Subjects on Gusacitinib continue their assigned dose.

Primary Endpoint: Mean percentage change from baseline in the modified Total Lesion-Symptom Score (mTLSS) at week 16.^[7]

Key Secondary Endpoints:

- Proportion of subjects achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear).
- Change from baseline in the Hand Eczema Severity Index (HECSI).
- Change from baseline in pruritus scores.

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

Gusacitinib Hydrochloride is a promising, orally administered dual JAK/SYK inhibitor with a well-defined mechanism of action. Its discovery and development represent a targeted approach to treating complex inflammatory diseases. The robust preclinical data and positive results from clinical trials in chronic hand eczema highlight its potential as a valuable therapeutic option for patients with unmet medical needs. Further clinical development will continue to delineate its full therapeutic potential and safety profile.

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